molecular formula C17H19N5O2S B3016332 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide CAS No. 577788-57-9

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

Cat. No. B3016332
CAS RN: 577788-57-9
M. Wt: 357.43
InChI Key: YSYOGWWXTUJMPX-UHFFFAOYSA-N
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Description

The compound “2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide” is a derivative of 2-aminothiazole . It is a potential biologically active substance that has been synthesized for the purpose of evaluating its anti-exudative activity .


Synthesis Analysis

The synthesis of this compound involves the alkylation of 2-((4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides in ethanol in an alkaline medium . After crystallization, white or light yellow crystalline substances with clear melting temperatures were obtained .


Molecular Structure Analysis

The molecular structure of this compound is based on the 2-aminothiazole scaffold, which is a characteristic structure in drug development . This nucleus is a fundamental part of some clinically applied anticancer drugs .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation and crystallization . The alkylation of 2-((4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides results in the formation of the compound .


Physical And Chemical Properties Analysis

The compound is a white or light yellow crystalline substance with clear melting temperatures . Further physical and chemical properties are not specified in the available literature.

Scientific Research Applications

Anticancer Activity

The 2-aminothiazole scaffold, which is part of this compound’s structure, has been identified as a promising motif in anticancer drug discovery . It has been incorporated into various derivatives that exhibit potent and selective inhibitory activity against a range of human cancer cell lines. This includes breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers. The compound’s ability to act on multiple targets makes it a valuable candidate for developing new anticancer therapies.

Antimicrobial Properties

Compounds with the 2-aminothiazole core are known to possess significant antimicrobial properties . This includes activity against bacteria, fungi, and other pathogens. The compound could be explored for its potential use in treating infectious diseases, especially those resistant to current medications.

Anti-inflammatory Applications

The anti-inflammatory potential of 2-aminothiazole derivatives is well-documented . This compound could be used to develop new anti-inflammatory agents that may be more effective or have fewer side effects than existing drugs. Its application could extend to conditions such as arthritis, asthma, and other inflammatory disorders.

Antioxidant Effects

2-aminothiazole derivatives also exhibit antioxidant activities . This compound could be studied for its ability to neutralize free radicals and protect against oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and aging.

Antiexudative Potential

Research has been conducted to synthesize and evaluate the anti-exudative activity of derivatives of this compound . It has shown promise in reducing exudation, which is the oozing of fluids due to inflammation, making it potentially useful in treating conditions like edema.

Drug Development and Synthesis

The compound’s structure allows for various synthetic modifications, making it a versatile intermediate in drug development . It can be used to create a wide range of pharmacologically active agents, thereby contributing to the innovation of new medications.

Antiviral Research

While specific antiviral applications of this compound are not detailed in the available literature, the 2-aminothiazole core is known to have antiviral properties . Therefore, it could be investigated for its efficacy against different viruses, which is particularly relevant in the context of emerging infectious diseases.

Neuroprotective Research

Given the antioxidant and anti-inflammatory properties of 2-aminothiazole derivatives, there is potential for this compound to be used in neuroprotective strategies . It could help in the development of treatments for neurodegenerative diseases by protecting neuronal cells from damage.

Future Directions

The compound has shown promising results in terms of its anti-exudative activity . Future research could focus on further exploring its potential biological activities and its possible applications in the field of medicinal chemistry .

Mechanism of Action

Target of Action

It’s known that similar compounds have shown a wide range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

It’s known that similar compounds have shown anti-exudative activity . This suggests that the compound might interact with its targets to modulate inflammatory responses.

Biochemical Pathways

The anti-exudative activity suggests that it might influence pathways related to inflammation and immune response .

Pharmacokinetics

The compound’s solubility in water but insolubility in organic solvents might influence its bioavailability and distribution.

Result of Action

The compound has shown anti-exudative activity in a model of formalin edema in rats . This suggests that it might have potential therapeutic effects in conditions associated with inflammation and edema.

properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-10-7-11(2)15(12(3)8-10)19-14(23)9-25-17-21-20-16(22(17)18)13-5-4-6-24-13/h4-8H,9,18H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYOGWWXTUJMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

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